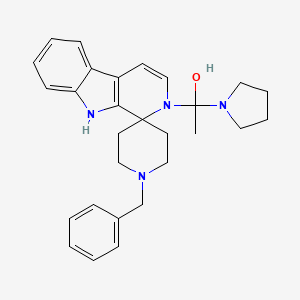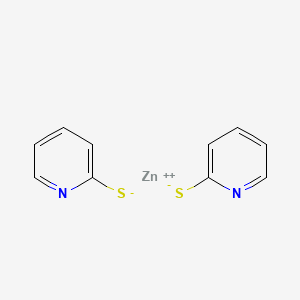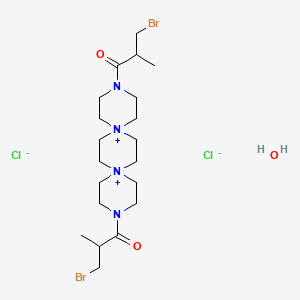
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate is a complex organic compound with the molecular formula C20H38Br2Cl2N4O3. This compound is known for its unique structure, which includes multiple nitrogen atoms and bromine substituents, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate involves several steps. The synthetic route typically starts with the preparation of the core diazoniadispiro structure, followed by the introduction of bromine and oxopropyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and oxopropyl groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate stands out due to its unique diazoniadispiro structure and the presence of multiple bromine atoms. Similar compounds include:
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane derivatives with different substituents.
- Compounds with similar spiro structures but different functional groups. These comparisons highlight the uniqueness of the compound in terms of its chemical properties and potential applications.
Properties
CAS No. |
95461-33-9 |
|---|---|
Molecular Formula |
C20H38Br2Cl2N4O3 |
Molecular Weight |
613.3 g/mol |
IUPAC Name |
3-bromo-1-[12-(3-bromo-2-methylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylpropan-1-one;dichloride;hydrate |
InChI |
InChI=1S/C20H36Br2N4O2.2ClH.H2O/c1-17(15-21)19(27)23-3-7-25(8-4-23)11-13-26(14-12-25)9-5-24(6-10-26)20(28)18(2)16-22;;;/h17-18H,3-16H2,1-2H3;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
AZERRIMEYABFBE-UHFFFAOYSA-L |
Canonical SMILES |
CC(CBr)C(=O)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=O)C(C)CBr)CC2.O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


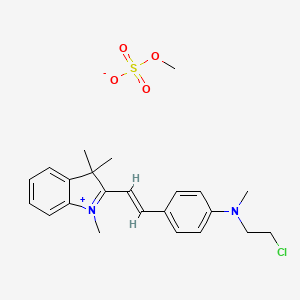
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
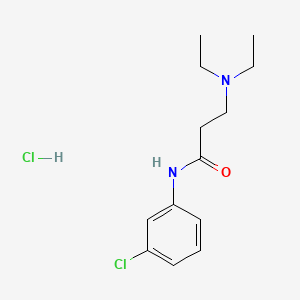
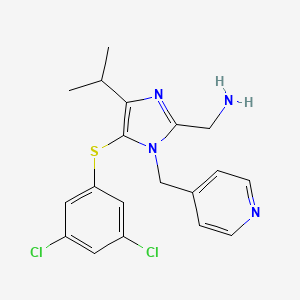
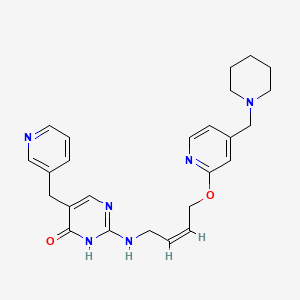

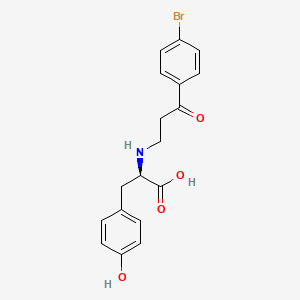
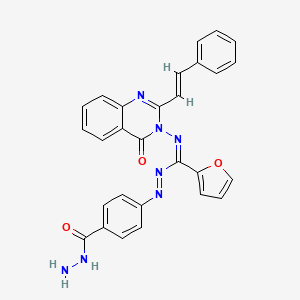
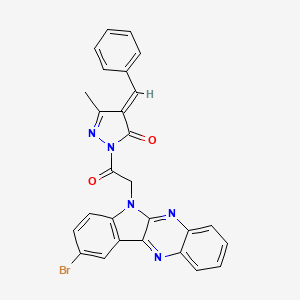
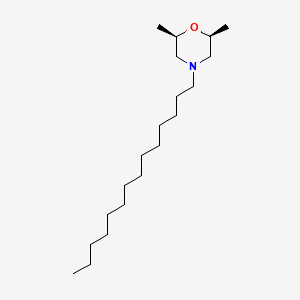
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
